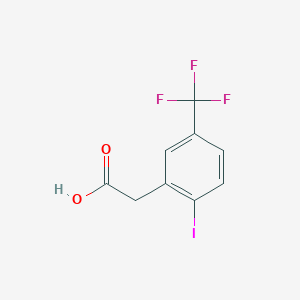

2-Iodo-5-(trifluoromethyl)phenylacetic acid

Description

2-Iodo-5-(trifluoromethyl)phenylacetic acid is a halogenated aromatic carboxylic acid characterized by an iodine substituent at the 2-position and a trifluoromethyl group at the 5-position of the phenyl ring. This compound’s structure combines the electron-withdrawing effects of the trifluoromethyl group and the steric bulk of iodine, which may influence its chemical reactivity, solubility, and biological interactions. The iodine substituent distinguishes it from similar compounds by increasing molecular weight (predicted ~308.05 g/mol) and polarizability, which could enhance its utility in cross-coupling reactions or as a pharmaceutical intermediate .

Properties

IUPAC Name |

2-[2-iodo-5-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3IO2/c10-9(11,12)6-1-2-7(13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXUEKCSIQRSEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-(trifluoromethyl)phenylacetic acid typically involves the iodination of 5-(trifluoromethyl)phenylacetic acid. One common method is the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination .

Industrial Production Methods: Industrial production of 2-Iodo-5-(trifluoromethyl)phenylacetic acid may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5-(trifluoromethyl)phenylacetic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable catalyst.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

Substitution Reactions: Formation of 2-azido-5-(trifluoromethyl)phenylacetic acid or 2-thiocyanato-5-(trifluoromethyl)phenylacetic acid.

Oxidation Reactions: Formation of 2-iodo-5-(trifluoromethyl)benzoic acid or 2-iodo-5-(trifluoromethyl)benzaldehyde.

Reduction Reactions: Formation of 2-iodo-5-(methyl)phenylacetic acid.

Scientific Research Applications

Chemistry: 2-Iodo-5-(trifluoromethyl)phenylacetic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated and fluorinated aromatic compounds on biological systems. It is also employed in the development of radiolabeled compounds for imaging and diagnostic purposes .

Medicine: 2-Iodo-5-(trifluoromethyl)phenylacetic acid derivatives have shown potential as anti-inflammatory and anticancer agents. The presence of iodine and trifluoromethyl groups enhances the pharmacokinetic properties of these compounds, making them more effective in targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 2-Iodo-5-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The iodine atom and trifluoromethyl group play crucial roles in modulating the compound’s reactivity and binding affinity. These functional groups can enhance the compound’s ability to interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Key Comparisons:

Reactivity and Stability :

- The iodine in 2-Iodo-5-(trifluoromethyl)phenylacetic acid is more susceptible to photodegradation and oxidative cleavage compared to fluoro or chloro analogs, which are generally more stable .

- Trifluoromethyl groups enhance metabolic resistance and lipophilicity, a feature shared across all analogs .

Hazards and Toxicity :

- Chloro- and fluoro-substituted analogs (e.g., ) exhibit skin/eye irritation and organ toxicity, likely due to electrophilic reactivity. Iodine’s larger size may reduce dermal absorption but increase thyroid-related toxicity risks (extrapolated from halogen chemistry principles).

Methyl groups (e.g., in ) introduce steric hindrance, slowing enzymatic degradation compared to unsubstituted analogs.

Applications :

- Fluoro- and trifluoromethyl-substituted phenylacetic acids are prevalent in agrochemicals (e.g., haloxyfop, fluazifop ) due to their herbicidal activity.

- Iodinated analogs may serve as intermediates in pharmaceuticals, leveraging iodine’s role in radiopharmaceuticals or Suzuki-Miyaura coupling reactions.

Research Findings and Implications

While direct studies on 2-Iodo-5-(trifluoromethyl)phenylacetic acid are absent in the provided evidence, extrapolation from analogs suggests:

- Synthetic Challenges : Iodination reactions require specialized reagents (e.g., N-iodosuccinimide), increasing synthesis complexity compared to fluoro/chloro derivatives .

- Biological Activity : The trifluoromethyl group’s electron-withdrawing effect may enhance acidity (pKa ~2.5–3.5), improving binding to enzymatic targets.

- Safety Profile : Likely incompatible with strong oxidizers (e.g., peroxides) due to iodine’s redox sensitivity .

Biological Activity

2-Iodo-5-(trifluoromethyl)phenylacetic acid (CAS No. 702641-08-5) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of 2-Iodo-5-(trifluoromethyl)phenylacetic acid includes a phenyl ring with an iodine atom and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms. The presence of these substituents significantly influences the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H7F3I |

| Molecular Weight | 304.05 g/mol |

| IUPAC Name | 2-Iodo-5-(trifluoromethyl)phenylacetic acid |

Antimicrobial Activity

Recent studies have demonstrated that 2-Iodo-5-(trifluoromethyl)phenylacetic acid exhibits notable antimicrobial properties. The structure-activity relationship (SAR) indicates that compounds with strong electron-withdrawing groups, such as trifluoromethyl, tend to show enhanced antibacterial activity.

Case Study: Antibacterial Activity

In a study evaluating various phenylacetic acid derivatives, 2-Iodo-5-(trifluoromethyl)phenylacetic acid displayed significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Bacillus subtilis | 6.25 |

This data suggests that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Research Findings

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various phenylacetic acid derivatives, including 2-Iodo-5-(trifluoromethyl)phenylacetic acid. The results showed that this compound significantly reduced cell viability in several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

The biological activity of 2-Iodo-5-(trifluoromethyl)phenylacetic acid is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the trifluoromethyl group can induce oxidative stress in cells, leading to apoptosis.

- Disruption of Membrane Integrity : The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting their integrity and function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.